Cas no 17901-93-8 (Benzaldehyde-d6)

Benzaldehyde-d6 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde-d6
- [(2)H6]-Benzaldehyde
- [2H6]benzaldehyde
- 485551_ALDRICH
- d6-benzaldehyde
- I01-19763
- perduterobenzaldehyde
- BENZALDEHYDE-D5
- BENZALDEHYDE (RING-D5)
- BENZALDEHYDE-2,3,4,5,6-D5
- deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone
- BENZALDEHYDE-D6, 98 ATOM % D
- BENZALDEHYDE (D6, 98%) (+0.1% HYDROQUINONE)
- 17901-93-8
- DTXSID40514616
- (formyl-~2~H_6_)Benzaldehyde
- Benzaldehyde-d6 98 atom % D
- A935333
- SCHEMBL1331284
- AKOS015889552
- MFCD00143654
- BenZaldehyde-d6 stab. with Hydroquinone
- Benzaldehyde-d6 (8CI, 9CI, ACI); Benzylalcohol D5 (Phenyl D5)
-
- MDL: MFCD00143654
- インチ: InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D
- InChIKey: HUMNYLRZRPPJDN-MZWXYZOWSA-N
- ほほえんだ: C1([2H])=C([2H])C([2H])=C(C([2H])=C1[2H])C([2H])=O
計算された属性
- せいみつぶんしりょう: 118.11712
- どういたいしつりょう: 112.079525286g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.094 g/mL at 25 °C
- ゆうかいてん: −26 °C(lit.)
- ふってん: 178-179 °C(lit.)
- フラッシュポイント: 145 °F
- 屈折率: n20/D 1.545(lit.)
- PSA: 17.07
- ようかいせい: 未確定
- じょうきあつ: No data available
Benzaldehyde-d6 セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1990 9/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38-40-42/43
- セキュリティの説明: 26-36-24
-
危険物標識:
- リスク用語:22-36/37/38-40-42/43
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Benzaldehyde-d6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02185-5g |
Benzaldehyde-d6 |
17901-93-8 | 99% (CP) | 5g |
¥12228.0 | 2024-07-19 | |
abcr | AB599580-1g |
Benzaldehyde-d6 stab. with Hydroquinone, 99%; . |
17901-93-8 | 99% | 1g |
€277.00 | 2024-07-24 | |
abcr | AB599580-5g |
Benzaldehyde-d6 stab. with Hydroquinone, 99%; . |
17901-93-8 | 99% | 5g |
€885.00 | 2024-07-24 | |
TRC | B185823-.2mg |
Benzaldehyde-d6 |
17901-93-8 | .2mg |
$ 65.00 | 2023-04-19 | ||
TRC | B185823-2mg |
Benzaldehyde-d6 |
17901-93-8 | 2mg |
$ 305.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 485551-5G |
Benzaldehyde-d6 |
17901-93-8 | 5g |
¥9594.37 | 2023-12-05 | ||
TRC | B185823-0.4mg |
Benzaldehyde-d6 |
17901-93-8 | 0.4mg |
$ 75.00 | 2023-02-03 | ||
TRC | B185823-.4mg |
Benzaldehyde-d6 |
17901-93-8 | .4mg |
$ 88.00 | 2023-04-19 | ||
TRC | B185823-0.2mg |
Benzaldehyde-d6 |
17901-93-8 | 0.2mg |
$ 55.00 | 2023-02-03 | ||
A2B Chem LLC | AB01787-5g |
Benzaldehyde-d6 |
17901-93-8 | 98% | 5g |
$887.00 | 2024-04-20 |
Benzaldehyde-d6 関連文献
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
Benzaldehyde-d6に関する追加情報
Professional Introduction to Benzaldehyde-d6 (CAS No. 17901-93-8)
Benzaldehyde-d6, with the chemical formula C7H6D6, is a deuterated derivative of benzaldehyde. This compound is widely utilized in the field of chemical and pharmaceutical research due to its unique properties and applications. The CAS number 17901-93-8 serves as a unique identifier for this substance, ensuring precise classification and recognition in scientific literature and industrial settings.
The Benzaldehyde-d6 molecule is characterized by the substitution of six hydrogen atoms with deuterium atoms, making it a valuable tool in NMR spectroscopy. Deuterated benzaldehyde is particularly useful in analytical chemistry because it minimizes interference from natural abundance deuterium signals, allowing for higher resolution and accuracy in spectral analysis. This property has made it an indispensable reagent in the study of complex organic molecules and metabolic pathways.
In recent years, the application of Benzaldehyde-d6 has expanded significantly in the realm of pharmaceutical research. Its deuterated structure enhances the stability of certain intermediates in drug synthesis, leading to more efficient and scalable production processes. For instance, studies have demonstrated its utility in the synthesis of protease inhibitors, where the deuterated benzaldehyde derivatives exhibit improved pharmacokinetic profiles. This advancement underscores the growing importance of isotopically labeled compounds in modern drug development.
The role of Benzaldehyde-d6 in metabolic studies is another area of significant interest. By incorporating deuterium atoms into biomolecules, researchers can track metabolic pathways with greater precision. This technique has been particularly useful in understanding how drugs are metabolized within the body, providing critical insights into their efficacy and potential side effects. Such information is invaluable for optimizing drug formulations and improving patient outcomes.
Furthermore, Benzaldehyde-d6 has found applications in the field of flavor and fragrance chemistry. Its unique isotopic signature allows for the detailed characterization of complex scent profiles without interference from background signals. This has enabled perfumers and flavorists to create more nuanced and sophisticated products, leveraging the precise analytical capabilities provided by NMR spectroscopy.
The industrial production of Benzaldehyde-d6 involves sophisticated chemical processes that ensure high purity and yield. Manufacturers employ advanced catalytic methods to achieve selective deuteration, minimizing unwanted byproducts. These processes are continually refined to meet the increasing demand from research institutions and pharmaceutical companies worldwide.
Environmental considerations also play a role in the production and use of Benzaldehyde-d6. Efforts are underway to develop greener synthetic routes that reduce waste and energy consumption. Such initiatives align with broader industry trends toward sustainable chemistry, ensuring that valuable compounds like benzaldehyde-d6 are produced responsibly.
The future prospects for Benzaldehyde-d6 are promising, with ongoing research exploring new applications in areas such as materials science and biotechnology. Its versatility as an NMR probe and its utility in drug development make it a cornerstone of modern chemical research. As scientific understanding advances, it is likely that new uses for this compound will continue to emerge, further solidifying its importance in both academic and industrial settings.
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